molecular formula C25H21N3O4 B7702616 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide

Cat. No. B7702616
M. Wt: 427.5 g/mol
InChI Key: CVSYJMWDIBFUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been the focus of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This ultimately leads to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It inhibits the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the activation of NF-kappaB, a transcription factor involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide in lab experiments is its specificity for tubulin. It does not affect other cellular targets, reducing the risk of off-target effects. However, one limitation is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide include exploring its potential as a combination therapy with other chemotherapy drugs, investigating its effects on other cellular targets, and improving its solubility for better bioavailability. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-7-methylquinoline with formaldehyde and subsequent reduction to form N-(2-hydroxy-7-methylquinolin-3-yl)methanol. This intermediate is then reacted with 4-nitrobenzoyl chloride and p-toluidine to form this compound. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(p-tolyl)benzamide has been the focus of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as cisplatin and paclitaxel.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16-4-9-21(10-5-16)27(25(30)18-7-11-22(12-8-18)28(31)32)15-20-14-19-6-3-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYJMWDIBFUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.